molecular formula C20H18O4S B11290223 5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11290223
M. Wt: 354.4 g/mol
InChI Key: ONEJUEJNFCHRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the pyrano[2,3-f]chromene family. These compounds are known for their intriguing structures, which contain both α-pyrone and γ-pyrone fragments. This particular compound has garnered interest due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed, which includes the following steps :

    Condensation Reaction: Phloroglucinol undergoes a condensation reaction with appropriate aldehydes and ketones.

    Cyclization: The intermediate product is then cyclized to form the pyrano[2,3-f]chromene core.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The thienyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the use of halogenating agents and catalysts to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays, particularly for its anticancer properties.

    Medicine: Research indicates potential use as an anticancer agent, with studies showing activity against various cancer cell lines.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis . The compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes essential for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
  • 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Uniqueness

5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to the presence of the thienyl group, which imparts unique electronic and steric properties. This makes it distinct from other pyrano[2,3-f]chromene derivatives and may contribute to its specific biological activities .

Properties

Molecular Formula

C20H18O4S

Molecular Weight

354.4 g/mol

IUPAC Name

5-methyl-10-propyl-2-thiophen-2-yl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C20H18O4S/c1-3-5-12-9-17(22)23-15-8-11(2)18-13(21)10-14(16-6-4-7-25-16)24-20(18)19(12)15/h4,6-9,14H,3,5,10H2,1-2H3

InChI Key

ONEJUEJNFCHRNA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC=CS4

Origin of Product

United States

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